molecular formula C10H17NO4 B1604415 1-(Ethoxyacetyl)piperidine-4-carboxylic acid CAS No. 1042796-13-3

1-(Ethoxyacetyl)piperidine-4-carboxylic acid

Cat. No.: B1604415
CAS No.: 1042796-13-3
M. Wt: 215.25 g/mol
InChI Key: STSLSQLHRCZXIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Ethoxyacetyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is used primarily in research settings.

Preparation Methods

The synthesis of 1-(Ethoxyacetyl)piperidine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of piperidine-4-carboxylic acid with ethyl chloroacetate under basic conditions to form the ethoxyacetyl derivative . The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is then heated under reflux to facilitate the formation of the desired product.

Chemical Reactions Analysis

1-(Ethoxyacetyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(Ethoxyacetyl)piperidine-4-carboxylic acid is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and synthetic pathways.

    Biology: This compound is used in biochemical assays and as a reference standard in analytical chemistry.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Ethoxyacetyl)piperidine-4-carboxylic acid is not well-documented. as a derivative of piperidine, it is likely to interact with various molecular targets and pathways. Piperidine derivatives are known to exhibit a wide range of biological activities, including acting as enzyme inhibitors, receptor agonists or antagonists, and intermediates in metabolic pathways .

Comparison with Similar Compounds

1-(Ethoxyacetyl)piperidine-4-carboxylic acid can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-(2-ethoxyacetyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-2-15-7-9(12)11-5-3-8(4-6-11)10(13)14/h8H,2-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSLSQLHRCZXIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649324
Record name 1-(Ethoxyacetyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042796-13-3
Record name 1-(Ethoxyacetyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Ethoxyacetyl)piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Ethoxyacetyl)piperidine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(Ethoxyacetyl)piperidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(Ethoxyacetyl)piperidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(Ethoxyacetyl)piperidine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(Ethoxyacetyl)piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.